molecular formula C10H14N4O2 B15294304 5-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid

5-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid

Cat. No.: B15294304
M. Wt: 222.24 g/mol
InChI Key: HPVOTXNEMUQPJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a pyrazine ring substituted with a carboxylic acid group and a 4-methylpiperazine moiety. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with 4-methylpiperazine under appropriate conditions. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the carboxylic acid group of pyrazine-2-carboxylic acid and the amine group of 4-methylpiperazine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar coupling reactions. The process may be optimized for higher yields and purity, and may include steps such as recrystallization and purification using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives .

Scientific Research Applications

5-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylpiperazin-1-yl)pyridin-2-amine
  • 2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid
  • 5-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid hydrochloride

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a pyrazine ring and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

5-(4-methylpiperazin-1-yl)pyrazine-2-carboxylic acid

InChI

InChI=1S/C10H14N4O2/c1-13-2-4-14(5-3-13)9-7-11-8(6-12-9)10(15)16/h6-7H,2-5H2,1H3,(H,15,16)

InChI Key

HPVOTXNEMUQPJI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC=C(N=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.